
5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of methoxy groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the pyrazole ring with 2-methoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-pyrazolecarboxylic acid
- 5-Methoxy-1H-pyrazole-3-carboxylic acid
- 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both methoxy and methoxyethyl groups, which enhance its solubility and reactivity compared to other pyrazole derivatives. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
1263211-61-5 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-13-4-3-10-7(14-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
VOAHOFQSZSDVCJ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=CC(=N1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


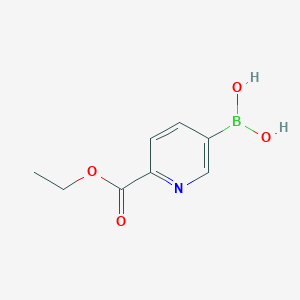
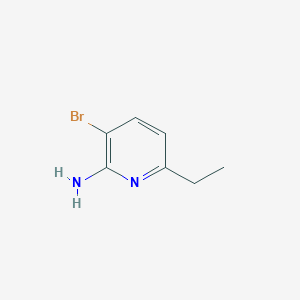
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
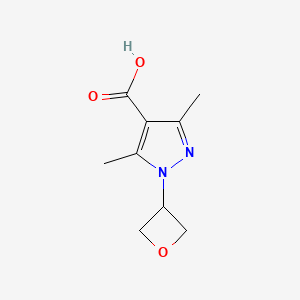
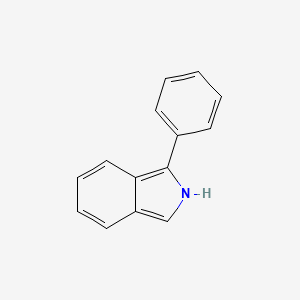
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

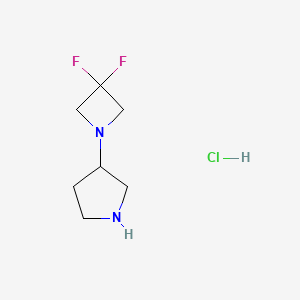
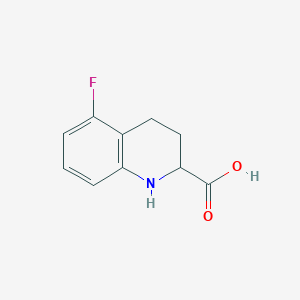
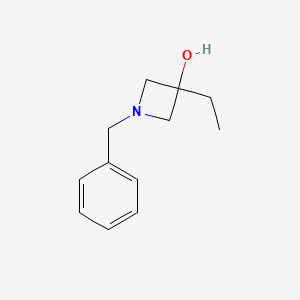

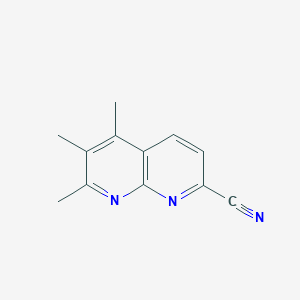
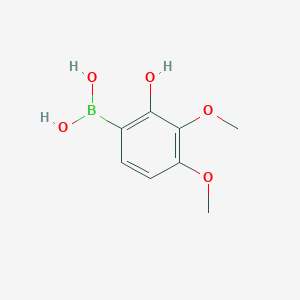
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)
